molecular formula C23H26N6O6 B2458073 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 866345-90-6

5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2458073
CAS No.: 866345-90-6
M. Wt: 482.497
InChI Key: XVNRNHPVGSVNTK-UHFFFAOYSA-N
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Description

5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic applications are being explored, particularly in the treatment of diseases where its unique structure and reactivity can be leveraged. This includes research into its use as an anticancer agent, antiviral compound, or anti-inflammatory drug.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxane moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can target the triazole ring or other functional groups, potentially altering the compound’s reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under specific conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-amino-1-{[(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide lies in its combination of multiple functional groups and rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O6/c1-32-16-5-3-14(11-18(16)33-2)7-8-25-23(31)21-22(24)29(28-27-21)13-20(30)26-15-4-6-17-19(12-15)35-10-9-34-17/h3-6,11-12H,7-10,13,24H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNRNHPVGSVNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)CC(=O)NC3=CC4=C(C=C3)OCCO4)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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